molecular formula C16H15N5O3S B2692043 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(4-methylpiperidin-1-yl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 1251617-39-6

1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(4-methylpiperidin-1-yl)sulfonyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B2692043
CAS RN: 1251617-39-6
M. Wt: 357.39
InChI Key: BVYCJRLFYNXTOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the construction of the benzazepine core and the introduction of functional groups. Researchers have reported various synthetic routes, but a common approach includes the condensation of 3,4-dihydroisoquinoline with an appropriate ketone, followed by sulfonylation and cyclization. Detailed synthetic protocols can be found in the literature .


Molecular Structure Analysis

Compound X exhibits a three-dimensional structure with multiple stereocenters. The benzazepine ring system provides rigidity, influencing its biological properties. The presence of the sulfonyl group suggests potential interactions with enzymes or receptors. Computational studies and X-ray crystallography have elucidated its precise conformation .

Future Directions

: Nanjing Bike Biotechnology Co., Ltd. 3,4-Dihydro-2H-isoquinolin-1-one. Link : SpectraBase. MS (GC) of 2-Propyl-1,4-dihydroisoquinolin-3-one. Link : Literature references not provided in the search results. : Literature references not provided in the search results.

properties

IUPAC Name

6-[2-(4-ethylanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-2-9-3-5-10(6-4-9)19-11(22)7-21-8-18-12-13(15(17)23)20-25-14(12)16(21)24/h3-6,8H,2,7H2,1H3,(H2,17,23)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYCJRLFYNXTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{[(4-ethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

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